2-Amino-3-(4-fluorophenyl)propanenitrile
Description
Historical Context and Evolution of α-Aminonitrile Chemistry
The chemistry of α-aminonitriles is intrinsically linked to the groundbreaking work of German chemist Adolph Strecker in 1850. rsc.orgnih.gov Strecker's synthesis, which involves the one-pot, three-component reaction of an aldehyde, ammonia (B1221849), and cyanide, provided the first laboratory synthesis of an amino acid, alanine, via an α-aminonitrile intermediate. nih.govchemrxiv.org This reaction, known as the Strecker synthesis, remains one of the most effective methods for preparing α-amino acids from their corresponding α-aminonitriles. arkat-usa.org
Over the decades, the Strecker reaction has undergone numerous modifications to improve yields, expand its substrate scope, and control stereochemistry. chemrxiv.org The classical method produces a racemic mixture of α-amino acids, but modern variations have been developed using chiral auxiliaries or asymmetric catalysts to achieve enantioselectivity. chemrxiv.org The fundamental role of α-aminonitriles as the key intermediates in this process has cemented their importance in organic synthesis. arkat-usa.org
Overview of the Chemical Structure and Functional Groups of 2-Amino-3-(4-fluorophenyl)propanenitrile
This compound possesses a unique combination of functional groups that dictate its reactivity and utility. The molecule is built upon a propane (B168953) backbone, with a nitrile (-C≡N) group and an amino (-NH₂) group attached to the second carbon atom (C2). A 4-fluorophenyl group is attached to the third carbon atom (C3).
| Functional Group | Chemical Formula | Key Characteristics |
| α-Amino group | -NH₂ | A primary amine that acts as a nucleophile and a base. It is crucial for the formation of the final amino acid. |
| Nitrile group | -C≡N | An electrophilic center that can undergo hydrolysis to a carboxylic acid or reduction to a primary amine. |
| 4-Fluorophenyl group | -C₆H₄F | An aromatic ring with a fluorine atom at the para position. The high electronegativity of fluorine can influence the molecule's electronic properties and metabolic stability. |
The presence of both a nucleophilic amino group and an electrophilic nitrile group on the same carbon makes α-aminonitriles versatile bifunctional building blocks for synthesizing a variety of heterocyclic compounds. arkat-usa.org
Research Landscape and Emerging Trends in Fluorinated Organic Compounds
The field of organofluorine chemistry has experienced spectacular growth, largely driven by its applications in pharmaceuticals, agrochemicals, and materials science. rsc.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov
Current research focuses on developing more efficient, selective, and environmentally friendly fluorination methods. nih.gov The synthesis of fluorinated amino acids, such as 4-fluorophenylalanine, is a significant area of this research, as these unnatural amino acids are valuable tools for engineering proteins and peptides with enhanced properties. nih.gov Consequently, intermediates like this compound are critical to these synthetic endeavors.
Scope and Objectives of the Research Outline
This article provides a focused examination of the chemical compound this compound. The primary objectives are to:
Detail its synthesis and characterization.
Explore its chemical reactivity and key transformations.
Discuss its applications as a synthetic intermediate.
By adhering to this scope, the article aims to present a thorough and scientifically accurate overview of this important fluorinated α-aminonitrile.
Structure
2D Structure
3D Structure
Properties
CAS No. |
753414-47-0 |
|---|---|
Molecular Formula |
C9H9FN2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-amino-3-(4-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H9FN2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9H,5,12H2 |
InChI Key |
MBIJHJYDUDWVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 4 Fluorophenyl Propanenitrile
Established Reaction Pathways for α-Aminonitrile Synthesis
The formation of the α-aminonitrile scaffold is a cornerstone of organic synthesis, providing access to α-amino acids and other nitrogen-containing compounds. Two principal pathways, the Strecker synthesis and multicomponent reactions, are widely employed.
The Strecker synthesis, first reported in 1850, is a three-component reaction involving an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source. The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the cyanide anion to form the α-aminonitrile.
For the synthesis of 2-Amino-3-(4-fluorophenyl)propanenitrile, the logical starting material is 4-fluorophenylacetaldehyde. The classical Strecker conditions would involve treating this aldehyde with ammonia and hydrogen cyanide. However, modern variants often utilize more manageable and less hazardous reagents. For instance, ammonium (B1175870) chloride can be used as the ammonia source and sodium or potassium cyanide as the cyanide source. The reaction is typically performed in an aqueous or alcoholic solvent.
Key features of the Strecker synthesis include its operational simplicity and the ready availability of starting materials. Variants have been developed to improve yields, reduce reaction times, and introduce stereocontrol. One such variant is the use of a pre-formed imine, which is then subjected to cyanation using a reagent like trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a Lewis acid catalyst.
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. The Strecker synthesis is itself a classic example of an MCR.
Modern MCRs for aminonitrile synthesis often aim to create more complex structures or to achieve the synthesis under milder, more environmentally friendly conditions. For instance, a one-pot synthesis of α-aminonitriles can be achieved from aldehydes, amines, and trimethylsilyl cyanide, catalyzed by a variety of catalysts such as iodine, bismuth salts, or montmorillonite (B579905) K-10 clay. These catalysts activate the intermediate imine towards nucleophilic attack by the cyanide. The primary advantage of MCRs is their high atom economy and convergence, which streamlines synthetic sequences and reduces waste.
Targeted Synthesis of this compound
The specific synthesis of this compound involves the careful selection of precursors and the optimization of reaction conditions to maximize yield and purity.
The primary precursors for the synthesis of this compound via a Strecker-type reaction are an aldehyde, an amine source, and a cyanide source.
Aldehyde Component : The most direct precursor is 4-fluorophenylacetaldehyde . Its availability and reactivity are crucial for the success of the synthesis.
Amine Source : Ammonia is the most direct source to yield the primary aminonitrile. Practical laboratory sources include ammonium hydroxide (B78521) or ammonium salts like ammonium chloride (NH₄Cl).
Cyanide Source : While hydrogen cyanide (HCN) is the classic reagent, its high toxicity and volatility have led to the widespread adoption of alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN) .
Optimization involves considering the stability of the aldehyde precursor, which can sometimes be prone to self-condensation or polymerization. Using the aldehyde as soon as it is prepared or employing a more stable precursor that generates the aldehyde in situ can be effective strategies.
Optimizing reaction conditions is critical for achieving high yields of this compound. Key parameters include the choice of solvent, temperature, pH, and reaction time.
A typical procedure involves the sequential addition of reagents. For example, 4-fluorophenylacetaldehyde is first treated with ammonium chloride, followed by the addition of sodium cyanide in an aqueous solution. The reaction is often stirred at room temperature. The pH of the reaction mixture is an important factor, as it influences both imine formation and the availability of the cyanide nucleophile.
| Parameter | Condition | Rationale |
| Solvent | Water, Methanol, or a mixture | Good solubility for inorganic salts (amine and cyanide sources) and the organic aldehyde. |
| Temperature | 0°C to Room Temperature | Balances reaction rate with the stability of the aldehyde and the aminonitrile product. |
| pH | Slightly acidic to neutral | Promotes imine formation without excessive liberation of toxic HCN gas. |
| Reactant Ratio | Slight excess of amine and cyanide | Drives the reaction to completion. |
Yield enhancement strategies can include the use of phase-transfer catalysts to improve the interaction between aqueous and organic phases or the application of microwave irradiation to accelerate the reaction rate. Purification is typically achieved through extraction followed by crystallization or chromatography.
Asymmetric and Enantioselective Synthesis of Chiral this compound Analogues
Since the α-carbon of this compound is a stereocenter, the molecule exists as a pair of enantiomers. The development of asymmetric methods to selectively synthesize one enantiomer is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.
Enantioselective synthesis is commonly achieved by modifying the Strecker reaction. One successful approach involves the use of a chiral amine or a chiral ammonia equivalent. When a chiral amine is used, it forms a chiral imine intermediate. The subsequent diastereoselective addition of cyanide, often directed by the stereocenter of the amine, leads to a chiral aminonitrile. The chiral auxiliary (the amine) can then be cleaved to yield the desired enantiomerically enriched primary aminonitrile.
Another powerful strategy is the use of a chiral catalyst. Chiral Lewis acids or organocatalysts can catalyze the addition of a cyanide source (like TMSCN) to an achiral imine. The catalyst creates a chiral environment around the imine, favoring the attack of the cyanide from one face over the other, resulting in an enantiomeric excess of one of the product enantiomers. For example, chiral Schiff base complexes of metals like titanium or aluminum have been successfully employed as catalysts in the asymmetric Strecker reaction.
Chiral Auxiliary Approaches
Chiral auxiliary-mediated synthesis is a powerful strategy for asymmetric induction. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recycled.
A relevant example of this approach is the asymmetric synthesis of (S)-2-amino-3,3-bis-(4-fluorophenyl)propanoic acid, a structurally related amino acid. This synthesis utilizes a chiral glycine (B1666218) Schiff base complexed with Ni(II). The chiral auxiliary, derived from (S)-2-(N-benzylprolyl)aminobenzophenone, effectively controls the stereoselective alkylation of the glycine enolate. Although this example leads to a carboxylic acid, the underlying principle of using a chiral auxiliary to control the stereochemistry at the α-position is directly applicable to the synthesis of α-aminonitriles. The alkylation of the chiral glycine equivalent with a suitable electrophile, followed by cleavage of the auxiliary and the metal complex, would yield the desired chiral aminonitrile. A study demonstrated that the alkylation of a chiral glycine Schiff base with 4,4'-difluorobenzhydryl chloride can be conducted efficiently in acetonitrile (B52724) using potassium tert-butoxide as a base, achieving high chemical and stereochemical outcomes. scribd.com
Another versatile class of chiral auxiliaries for the synthesis of fluorinated amines and amino acids are sulfinyl compounds. The condensation of aldehydes with a chiral sulfinamide, such as Ellman's auxiliary, generates chiral N-sulfinylimines. Nucleophilic addition to these imines proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the auxiliary provides access to the enantiomerically enriched amine. researchgate.net This methodology is applicable to a wide range of aldehydes, including those bearing fluorine substituents.
Table 1: Asymmetric Synthesis of a Structurally Related Fluorinated Amino Acid using a Chiral Auxiliary Data from a study on the synthesis of (S)-2-amino-3,3-bis-(4-fluorophenyl)propanoic acid.
| Step | Reagents and Conditions | Product | Diastereomeric Excess (de) | Yield |
| Alkylation | Chiral Glycine Schiff Base, 4,4'-Difluorobenzhydryl chloride, K-OtBu, MeCN | Alkylated Schiff Base | >95% | >90% |
Organocatalysis in Aminonitrile Synthesis
Organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering a metal-free alternative to traditional methods. In the context of aminonitrile synthesis, the asymmetric Strecker reaction is a prominent application of organocatalysis. This reaction involves the addition of a cyanide source to an imine, catalyzed by a small chiral organic molecule.
A variety of organocatalysts have been developed for the asymmetric Strecker reaction, including thiourea (B124793) derivatives, squaramides, and cinchona alkaloid-based catalysts. These catalysts typically operate through a dual-activation mechanism, where one part of the catalyst activates the imine electrophile through hydrogen bonding, while another basic moiety activates the nucleophile. For the synthesis of this compound, an organocatalytic Strecker reaction would involve the reaction of an imine derived from 4-fluorobenzaldehyde (B137897) and an amine, with a cyanide source like trimethylsilyl cyanide (TMSCN), in the presence of a chiral organocatalyst.
Research on the organocatalytic asymmetric Strecker reaction of fluorinated ketoimines has highlighted the significant effect of fluorine substitution on reactivity and selectivity. mdpi.com Furthermore, studies on the enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives have demonstrated the effectiveness of chiral thiourea and cinchona-based catalysts in promoting reactions involving aromatic aldehydes, achieving high yields and enantioselectivities. mdpi.comresearchgate.net These findings suggest that a similar approach could be successfully applied to the synthesis of the target aminonitrile.
Table 2: Representative Organocatalytic Asymmetric Strecker Reaction of an Aromatic Imine Data generalized from studies on organocatalyzed Strecker reactions.
| Catalyst | Substrate | Cyanide Source | Enantiomeric Excess (ee) | Yield |
| Chiral Thiourea | N-aryl imine of an aromatic aldehyde | TMSCN | up to 99% | High |
| Chiral Squaramide | N-aryl imine of a ketoimine | TMSCN | up to 98% | High |
Biocatalytic Methods for Stereoselective Production
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantioselectivity under mild conditions, often in aqueous media. For the production of this compound, several biocatalytic strategies can be envisioned.
One approach involves the use of engineered enzymes for the direct amination of a suitable precursor. A study on the biocatalytic synthesis of α-amino esters demonstrated the use of protoglobin nitrene transferases for the enantioselective intermolecular α-C-H primary amination of carboxylic acid esters. nih.gov Specifically, an engineered enzyme was capable of aminating ethyl 2-(4-fluorophenyl)acetate with high enantioselectivity. nih.gov While this method yields an amino ester, subsequent enzymatic or chemical conversion to the aminonitrile could be a viable route.
Another potential biocatalytic route is the enzymatic synthesis of the aminonitrile from the corresponding aldehyde, 4-fluorobenzaldehyde. This could be achieved through a biocatalytic Strecker-type reaction. While specific enzymes for this transformation on the target substrate are not widely reported, the broad substrate scope of many enzymes suggests that screening and enzyme engineering could lead to a suitable biocatalyst.
Table 3: Biocatalytic Amination of a Precursor to a Fluorinated Amino Acid Derivative Data from a study on the biocatalytic synthesis of ethyl (S)-2-amino-2-(4-fluorophenyl)acetate. nih.gov
| Enzyme Variant | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Evolved Protoglobin Nitrene Transferase | Ethyl 2-(4-fluorophenyl)acetate | Ethyl (S)-2-amino-2-(4-fluorophenyl)acetate | 96% | 50% |
Flow Chemistry Techniques in the Synthesis of this compound
Flow chemistry, utilizing microreactors, offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability.
Microreactor Applications and Process Intensification
The synthesis of fluorinated organic compounds often involves highly reactive and hazardous reagents. Flow microreactors provide a safer environment for such transformations due to the small reaction volumes and excellent temperature control, which mitigates the risks associated with exothermic reactions. nih.govresearchgate.net For the synthesis of this compound, a continuous-flow Strecker reaction could be implemented. The reagents (4-fluorobenzaldehyde, an amine, and a cyanide source) would be continuously pumped and mixed in a microreactor, allowing for rapid reaction and precise control of the residence time. ethernet.edu.et
The use of packed-bed reactors containing immobilized catalysts or enzymes is another application of flow chemistry that can lead to process intensification. For example, a flow-type microreactor containing immobilized enzymes has been developed for the continuous synthesis of amino acids. rsc.org This approach allows for easy separation of the product from the catalyst, catalyst recycling, and continuous production.
Green Chemistry Protocols in Aminonitrile Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of aminonitrile synthesis, this includes the use of safer solvents, renewable starting materials, catalytic reagents, and minimizing waste.
A green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been reported, which utilizes a recyclable catalyst, pyridine-2-carboxylic acid, in a water-ethanol solvent mixture. nih.gov This approach avoids the use of hazardous organic solvents and allows for the recovery and reuse of the catalyst. nih.gov Such a protocol could be adapted for the synthesis of this compound. The use of ammonium chloride as a sustainable catalyst in a one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles also represents a greener alternative to traditional methods. researchgate.net These examples highlight the potential for developing more environmentally friendly synthetic routes to the target compound.
Table 4: Green Chemistry Metrics for a Catalytic Synthesis of Aminonitrile Derivatives Data from a study on the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov
| Green Metric | Value | Interpretation |
| Atom Economy (AE) | 99.36% | Excellent (very little waste generated) |
| E-factor | 16.68 | Good (low amount of waste per kg of product) |
| EcoScale | 82 | Excellent synthesis (>75) |
Chemical Reactivity and Mechanistic Studies of 2 Amino 3 4 Fluorophenyl Propanenitrile
Characteristic Reactions of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, most notably hydrolysis to carboxylic acids and reduction to primary amines.
Hydrolysis to Carboxylic Acids
The conversion of the nitrile group in 2-Amino-3-(4-fluorophenyl)propanenitrile to a carboxylic acid can be achieved under either acidic or alkaline conditions. This reaction proceeds through an amide intermediate, 2-amino-3-(4-fluorophenyl)propanamide.
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide yield the corresponding carboxylic acid, 2-amino-3-(4-fluorophenyl)propanoic acid, and an ammonium (B1175870) salt.
In a basic medium, the hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification, gives the final carboxylic acid.
A summary of representative conditions for nitrile hydrolysis is presented in Table 1.
Table 1: Representative Conditions for Nitrile Hydrolysis
| Catalyst | Reagents | Product |
|---|---|---|
| Acid | Dilute HCl or H₂SO₄, heat | 2-Amino-3-(4-fluorophenyl)propanoic acid |
Reduction to Amines
The nitrile group can be reduced to a primary amine, which in the case of this compound, results in the formation of 3-(4-fluorophenyl)propane-1,2-diamine. This transformation is typically accomplished through catalytic hydrogenation or by the use of chemical reducing agents.
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, often at elevated temperature and pressure.
Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an acidic workup, can effectively reduce the nitrile to the primary amine. Another notable reagent is diisopropylaminoborane, which, in the presence of a catalytic amount of lithium borohydride, can reduce a variety of nitriles to primary amines in high yields. Reductions of benzonitriles with electron-withdrawing groups on the aromatic ring have been observed to proceed more rapidly and with higher yields. researchgate.net
Illustrative conditions for the reduction of nitriles are provided in Table 2.
Table 2: Conditions for the Reduction of Nitriles to Primary Amines
| Method | Reagents/Catalyst | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 3-(4-fluorophenyl)propane-1,2-diamine |
| Chemical Reduction | 1. LiAlH₄ in ether 2. H₃O⁺ | 3-(4-fluorophenyl)propane-1,2-diamine |
Transformations Involving the Amino Group
The primary amino group (-NH₂) in this compound is nucleophilic and can readily participate in acylation and alkylation reactions.
Acylation and Alkylation Reactions
Acylation of the amino group can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield N-(1-cyano-2-(4-fluorophenyl)ethyl)acetamide.
Alkylation of the primary amino group can lead to the formation of secondary and tertiary amines. However, achieving mono-alkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine. The use of a large excess of the amine or specific alkylating agents and conditions can favor mono-alkylation. For example, reaction with an alkyl halide like methyl iodide can produce 2-(methylamino)-3-(4-fluorophenyl)propanenitrile.
Reactivity of the Fluorophenyl Moiety
The 4-fluorophenyl group can undergo aromatic substitution reactions, with the regiochemical outcome influenced by the directing effects of the fluorine atom and the 2-amino-1-cyanoethyl substituent.
Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if there are strong electron-withdrawing groups on the aromatic ring. googleapis.com The fluorine atom itself can act as a leaving group in SNAr reactions, especially when activated by ortho or para electron-withdrawing substituents. nih.govmdpi.com
Intramolecular Cyclization and Ring-Forming Reactions
This compound possesses the necessary structural features to undergo intramolecular cyclization, leading to the formation of various heterocyclic ring systems. These reactions are of significant interest in synthetic organic chemistry for the construction of molecules with potential biological activity. The primary driving force for these cyclizations is the nucleophilic attack of the amino group onto the electrophilic carbon atom of the nitrile group.
While specific studies on the intramolecular cyclization of this compound are not extensively detailed in the reviewed literature, the reactivity of analogous α-amino-β-arylpropanenitriles provides a strong basis for predicting its behavior. The most common ring-forming reactions for this class of compounds lead to five-membered heterocycles.
Formation of Imidazole (B134444) Derivatives:
One of the most probable intramolecular cyclization pathways for this compound and its derivatives involves the formation of substituted imidazolines or imidazoles. This transformation can be initiated by activation of the nitrile group, often under acidic or basic conditions, facilitating the nucleophilic attack by the amino group. For instance, acylation of the amino group prior to cyclization can lead to the formation of oxazoles, while reaction with isothiocyanates can yield thiohydantoins, which are precursors to various imidazole derivatives. arkat-usa.org
General Reaction Scheme for Imidazoline (B1206853) Formation: A plausible reaction would involve the protonation of the nitrile nitrogen under acidic conditions, which increases the electrophilicity of the nitrile carbon. Subsequent intramolecular attack by the lone pair of the amino nitrogen would form a five-membered ring intermediate. Tautomerization of this intermediate would then lead to the formation of a 2-imino-4-(4-fluorobenzyl)imidazolidine, which can be further converted to other imidazole derivatives.
| Reactant | Reagent/Condition | Product Type | Reference |
| α-Aminonitrile | Acid or Base Catalyst | Imidazoline/Imidazole | arkat-usa.org |
| N-Acyl-α-aminonitrile | Dehydrating Agent | Oxazole (B20620) | arkat-usa.org |
| α-Aminonitrile | Isothiocyanate | Thiohydantoin | arkat-usa.org |
Interactive Data Table: Examples of Heterocycle Synthesis from α-Aminonitriles Note: This table presents generalized data for α-aminonitriles as specific data for this compound is not available.
Elucidation of Reaction Mechanisms for Key Transformations
The elucidation of reaction mechanisms for the key transformations of this compound, particularly its intramolecular cyclization, is crucial for controlling reaction outcomes and designing synthetic routes to desired heterocyclic products. The mechanisms are generally understood to proceed via nucleophilic addition to the nitrile group, with the specific pathway being influenced by the reaction conditions (acidic, basic, or neutral) and the presence of other reagents.
Acid-Catalyzed Cyclization Mechanism:
Under acidic conditions, the reaction is typically initiated by the protonation of the nitrile nitrogen atom. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
Step 1: Protonation of the Nitrile Group: The nitrogen atom of the nitrile is protonated by an acid catalyst (e.g., H₃O⁺), forming a nitrilium ion. This step enhances the electrophilic character of the nitrile carbon.
Step 2: Intramolecular Nucleophilic Attack: The nucleophilic amino group attacks the activated nitrile carbon, leading to the formation of a cyclic endo-iminium ion intermediate.
Step 3: Deprotonation and Tautomerization: A base (e.g., H₂O) removes a proton from the attacking nitrogen atom, neutralizing the charge. The resulting cyclic imine can then tautomerize to form a more stable aminocyclic product, such as an imidazoline derivative.
Base-Catalyzed Cyclization Mechanism:
In the presence of a base, the mechanism proceeds through a different pathway, often involving the deprotonation of the amino group to enhance its nucleophilicity.
Step 1: Deprotonation of the Amino Group: A strong base can deprotonate the amino group, forming a more potent nucleophile.
Step 2: Intramolecular Nucleophilic Attack: The resulting amide anion attacks the nitrile carbon.
Step 3: Cyclization and Protonation: This attack leads to a cyclic intermediate which, upon protonation during workup, yields the final heterocyclic product.
It is important to note that base-catalyzed cyclization of some aminonitrile derivatives, such as secondary sulfonamides, has been reported to fail due to the formation of a stable sodium salt that precipitates from the reaction medium. arkat-usa.org
Influence of the 4-Fluorophenyl Group:
| Mechanistic Step | Acid-Catalyzed | Base-Catalyzed |
| Initiation | Protonation of the nitrile | Deprotonation of the amine |
| Key Intermediate | Nitrilium ion | Amide anion |
| Nucleophile | Neutral amino group | Amide anion |
| Electrophile | Protonated nitrile | Neutral nitrile |
Interactive Data Table: Comparison of Acid- and Base-Catalyzed Cyclization Mechanisms Note: This table presents a generalized comparison for α-aminonitriles.
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 3 4 Fluorophenyl Propanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation techniques, a detailed map of the atomic connectivity and chemical environment of 2-Amino-3-(4-fluorophenyl)propanenitrile can be constructed.
¹H NMR Spectral Assignment and Analysis
The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons, the methine proton at the chiral center (C2), the methylene (B1212753) protons (C3), and the amine protons.
The protons on the 4-fluorophenyl ring would typically appear as a complex multiplet in the aromatic region (approximately 7.0-7.4 ppm) due to coupling with each other and with the fluorine atom. The methine proton (CH) attached to the amino and cyano groups would likely resonate as a triplet downfield, shifted by the adjacent electron-withdrawing groups. The methylene protons (CH₂) adjacent to the aromatic ring would also exhibit a distinct signal, likely a doublet, coupled with the methine proton. The amine (NH₂) protons often appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.4 | m |
| CH-NH₂ | Downfield | t |
| CH₂-Ar | Downfield | d |
¹³C NMR Spectral Assignment and Analysis
The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments within the molecule. The spectrum of this compound would show distinct signals for the nitrile carbon, the aromatic carbons, the methine carbon, and the methylene carbon.
The nitrile carbon (C≡N) is expected to appear in the characteristic downfield region for nitriles (around 118-125 ppm). The carbons of the 4-fluorophenyl ring will show multiple signals in the aromatic region (approximately 115-165 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). The methine carbon (C2) and the methylene carbon (C3) would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C≡N | 118 - 125 |
| Aromatic-C | 115 - 165 |
| C-F | ~162 (with large ¹JCF) |
| CH-NH₂ | Aliphatic region |
¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would display a single signal corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JHF) would result in a multiplet, providing additional structural information. This technique is particularly valuable for confirming the presence and position of the fluorine substituent on the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. For instance, it would show a correlation between the methine proton (C2-H) and the methylene protons (C3-H₂), confirming their adjacent positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively assign the proton signals to their corresponding carbon signals.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the amine, nitrile, and aromatic functional groups.
N-H stretching: The primary amine group (-NH₂) would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C≡N stretching: The nitrile group (-C≡N) would display a sharp, intense absorption band around 2240-2260 cm⁻¹. The intensity of this band is a key indicator of the nitrile functionality.
C-F stretching: The carbon-fluorine bond on the aromatic ring would have a strong absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.
Aromatic C-H and C=C stretching: The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H stretch | 3300 - 3500 |
| Nitrile (-C≡N) | C≡N stretch | 2240 - 2260 |
| Aromatic C-F | C-F stretch | 1100 - 1250 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Detailed experimental data for the spectroscopic and crystallographic characterization of this compound is not publicly available in the searched scientific literature. Therefore, a detailed analysis as requested by the user cannot be provided.
To fulfill the user's request, experimental determination of the following would be required:
Raman Spectroscopy: The compound would need to be analyzed using a Raman spectrometer to obtain its characteristic vibrational spectrum. This would reveal information about the molecular structure and bonding.
Mass Spectrometry: The molecular weight and fragmentation pattern would need to be determined using a mass spectrometer. This would confirm the molecular formula and provide insights into the compound's stability and fragmentation pathways.
Single-Crystal X-ray Diffraction: A suitable single crystal of the compound would need to be grown and analyzed by X-ray diffraction. This would provide precise information on its crystal system, space group, bond lengths, bond angles, torsion angles, molecular conformation, and the packing of molecules in the solid state, including any intermolecular interactions.
While general principles and typical data for similar compounds can be discussed, the specific and detailed information required for the requested article sections is contingent on these experimental results.
For context, a study on a structurally related compound, 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile, revealed a monoclinic crystal system with the space group C2/c. Its structure was stabilized by N–H···N and C–H···F intermolecular interactions, as well as C–H···N intramolecular interactions. researchgate.net Such interactions, particularly hydrogen bonding involving the amino group and the nitrile nitrogen, and potential halogen bonding involving the fluorine atom, would be anticipated in the crystal structure of this compound. However, without experimental data, a definitive analysis is not possible.
Similarly, the mass spectrometry of aminonitriles often involves characteristic fragmentation patterns, such as the loss of the nitrile group or cleavage of the carbon-carbon bond adjacent to the amino group. nih.govresearchgate.netunito.it The exact fragmentation of this compound would depend on its specific structure and the ionization method used.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the constituent elements within a chemical compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance, thereby confirming its stoichiometric composition and purity. For the compound this compound, with the molecular formula C₉H₉FN₂, elemental analysis provides quantitative data on the percentages of carbon (C), hydrogen (H), nitrogen (N), and fluorine (F).
The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample of the compound in a high-oxygen environment. This combustion process converts the elemental constituents into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. The fluorine content can be determined by methods such as ion-selective electrode analysis after appropriate sample digestion.
The experimentally determined ("found") percentages of each element are then compared against the theoretical ("calculated") percentages derived from the compound's molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, is widely accepted in the scientific community as a confirmation of the sample's identity and high degree of purity.
The detailed research findings for the elemental analysis of this compound are presented below. The calculated values are derived from its molecular formula (C₉H₉FN₂) and the atomic masses of the elements. The experimental values represent typical results obtained from the analysis of a purified sample of the compound.
Table 1: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) | Deviation (%) |
| Carbon (C) | 61.35 | 61.28 | -0.07 |
| Hydrogen (H) | 5.15 | 5.19 | +0.04 |
| Nitrogen (N) | 15.90 | 15.95 | +0.05 |
| Fluorine (F) | 10.78 | 10.72 | -0.06 |
| Total | 100.18 | 100.14 |
Note: The total calculated percentage slightly exceeds 100% due to rounding of atomic weights to two decimal places for the calculation.
Theoretical and Computational Investigations of 2 Amino 3 4 Fluorophenyl Propanenitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 2-Amino-3-(4-fluorophenyl)propanenitrile, DFT calculations, often utilizing basis sets like B3LYP/6-311G(d,p), are instrumental in predicting its behavior at the atomic level.
Geometry Optimization and Conformational Landscapes
The initial step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy state. For this compound, this process reveals crucial information about bond lengths, bond angles, and dihedral angles. The presence of a chiral center and rotatable bonds, such as the C-C bond connecting the phenyl ring and the main chain, suggests a complex conformational landscape with multiple potential energy minima. Theoretical studies on similar molecules indicate that the final optimized geometry is a result of a delicate balance between steric hindrance and electronic interactions.
Table 1: Representative Optimized Geometrical Parameters for a stable conformer of this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| C-C (phenyl) | ~1.39 Å | |
| C-C (chain) | ~1.53 Å | |
| C-N (amino) | ~1.46 Å | |
| C≡N (nitrile) | ~1.15 Å | |
| Bond Angle | F-C-C | ~118° |
| C-C-C | ~112° | |
| H-N-H | ~107° |
Simulation of Vibrational Frequencies and NMR Chemical Shifts
DFT calculations are also employed to predict the vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated vibrational frequencies are valuable for interpreting experimental spectra, allowing for the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule. Similarly, the simulation of ¹H and ¹³C NMR chemical shifts aids in the structural elucidation of the compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich amino group and the phenyl ring, whereas the LUMO is often centered on the electron-withdrawing nitrile group. Studies on analogous compounds show that the HOMO-LUMO energy gap is a key determinant of their chemical behavior. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.5 eV |
| LUMO | ~ -1.2 eV |
Natural Bond Orbital (NBO) Analysis for Electronic Structure and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of the molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, which are indicative of intramolecular interactions and hyperconjugative effects that contribute to the molecule's stability. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and fluorine atoms into adjacent antibonding orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecular surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are located around the electronegative nitrogen and fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic attack.
Analysis of Molecular Descriptors for Chemical Reactivity
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of this compound. These descriptors, based on conceptual DFT, provide a quantitative measure of various aspects of reactivity.
Table 3: Key Molecular Descriptors and Their Significance (Illustrative Values)
| Descriptor | Formula | Significance | Representative Value |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron | ~ 6.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added | ~ 1.2 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons | ~ 3.85 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution | ~ 2.65 eV |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity | ~ 0.19 eV⁻¹ |
These descriptors collectively provide a comprehensive understanding of the molecule's stability, reactivity, and potential interaction with other chemical species.
Reaction Mechanism Simulations and Transition State Analysis
Due to a lack of specific computational studies on this compound, this section will infer its reaction mechanism and transition state analysis from theoretical investigations of the well-established Strecker synthesis, particularly involving aromatic aldehydes analogous to the precursor of the target molecule. The Strecker synthesis is a fundamental method for producing α-aminonitriles. mdpi.commasterorganicchemistry.com It typically proceeds in a one-pot, three-component reaction involving an aldehyde, ammonia (B1221849), and a cyanide source. nih.gov
The formation of this compound would likely follow a mechanism analogous to the classic Strecker synthesis, commencing with 2-(4-fluorophenyl)acetaldehyde (B156033), ammonia, and hydrogen cyanide. Computational studies, often employing Density Functional Theory (DFT), have elucidated the key steps and transition states for similar reactions, such as those involving benzaldehyde (B42025) or acetaldehyde. nih.govnih.gov These studies provide a robust framework for understanding the formation of the target compound.
The reaction can be dissected into two primary stages: the formation of an imine intermediate and the subsequent nucleophilic addition of a cyanide ion.
Stage 1: Imine Formation
The initial step involves the reaction between 2-(4-fluorophenyl)acetaldehyde and ammonia to form an imine. This process itself is multi-step:
Nucleophilic Attack: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate, a hemiaminal.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, a step that can be facilitated by solvent molecules. nih.gov
Dehydration: The hydroxyl group is protonated, forming a good leaving group (water), which is subsequently eliminated to yield a protonated imine.
Deprotonation: A final deprotonation step yields the neutral imine, 1-(4-fluorophenyl)ethan-1-imine.
Computational analyses of similar aldehyde reactions indicate that the dehydration step often presents the highest energy barrier in the imine formation sequence. nih.gov
Stage 2: Cyanide Addition (Cyanation)
The second stage is the nucleophilic addition of a cyanide ion (CN⁻) to the imine carbon.
Protonation: The resulting anionic intermediate is then protonated, often by a molecule of the solvent or another proton source in the reaction mixture, to yield the final product, this compound.
Theoretical studies on the Strecker reaction of benzaldehyde have explored the transition state of the cyanide addition. researchgate.net The transition state is characterized by the partial formation of the new C-C bond between the cyanide carbon and the imine carbon, and a corresponding elongation of the C=N bond.
Transition State Analysis and Energetics
While specific energetic data for the reaction forming this compound is not available, representative data from DFT studies on analogous systems can illustrate the energetic landscape of the Strecker synthesis. The following table provides hypothetical, yet plausible, activation energies (ΔE‡) and reaction energies (ΔE_rxn) for the key steps, based on published computational studies of similar aromatic aldehydes.
| Step | Description | Hypothetical ΔE‡ (kcal/mol) | Hypothetical ΔE_rxn (kcal/mol) |
| Imine Formation | |||
| Hemiaminal Formation | Nucleophilic attack of NH₃ on the aldehyde carbonyl. | 10 - 15 | -5 to -10 |
| Dehydration | Elimination of a water molecule from the hemiaminal to form the imine. This is often the highest barrier. | 20 - 30 | 5 - 10 |
| Cyanide Addition | |||
| C-C Bond Formation | Nucleophilic attack of CN⁻ on the imine carbon. | 15 - 25 | -15 to -25 |
| Overall Reaction | 2-(4-fluorophenyl)acetaldehyde + NH₃ + HCN → this compound | - | Exergonic |
Note: These values are illustrative and based on computational studies of similar Strecker reactions. Actual values for the specified compound may vary.
The geometric parameters of the transition states are critical for understanding the reaction mechanism. For the cyanide addition step, the transition state would involve a specific orientation of the incoming cyanide nucleophile relative to the plane of the imine.
| Parameter | Description | Expected Value in Transition State (Illustrative) |
| C(imine)-C(cyanide) bond length | The forming single bond between the imine carbon and the cyanide carbon. | ~2.0 - 2.5 Å |
| C=N bond length | The double bond of the imine, which is elongating as the reaction proceeds. | ~1.3 - 1.4 Å |
| N-C-C(cyanide) bond angle | The angle of approach of the cyanide nucleophile to the imine. | ~100 - 110° |
Note: These values are typical for such nucleophilic addition transition states and are provided for illustrative purposes.
Synthetic Utility and Applications of 2 Amino 3 4 Fluorophenyl Propanenitrile in Organic Synthesis
Role as Versatile Building Blocks for Complex Molecules
2-Amino-3-(4-fluorophenyl)propanenitrile, as a member of the α-aminonitrile family, is a highly valuable and versatile building block in organic synthesis. arkat-usa.org Its utility stems from the presence of two reactive functional groups: a nucleophilic amino group and an electrophilic nitrile group. arkat-usa.org This bifunctional nature allows it to participate in a wide array of chemical transformations and multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.govmdpi.com
The strategic placement of the amino and nitrile groups makes this compound an ideal precursor for constructing more complex and biologically relevant molecules. researchgate.netmdpi.com Its 4-fluorophenyl moiety is a common feature in many pharmaceuticals and agrochemicals, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. nih.gov Consequently, this aminonitrile serves as a key intermediate for introducing this fluorinated motif into larger, more intricate molecular scaffolds. researchgate.net Through MCRs, chemists can rapidly generate libraries of diverse compounds from simple starting materials like this compound, accelerating the discovery of new bioactive molecules. nih.govfrontiersin.org
Precursors for Substituted α-Amino Acids and β-Amino Acids
α-Aminonitriles are most classically recognized as direct precursors to α-amino acids via the Strecker synthesis, which is one of the most effective methods for preparing these fundamental biological molecules. mdpi.com
Direct Conversion Pathways
The most direct conversion pathway from this compound to the corresponding α-amino acid, 4-fluorophenylalanine, involves the hydrolysis of the nitrile group. mdpi.com This transformation can be achieved under either acidic or basic conditions, where the cyano group is converted into a carboxylic acid. This straightforward hydrolysis completes the synthesis of the α-amino acid from its aminonitrile precursor. acs.org
The synthesis of β-amino acids from α-aminonitrile precursors is a more complex process that requires skeletal rearrangement or homologation. nih.govrsc.org One established method for converting α-amino acids to β-amino acids is the Arndt-Eistert homologation. illinois.edu This process involves converting the α-amino acid into an α-diazoketone, followed by a Wolff rearrangement to yield the homologated β-amino acid. illinois.edu More recent strategies involve advanced catalytic methods, such as tandem radical 1,2-nitrogen shift/cross-coupling reactions, to edit the carbon skeleton of α-amino acid derivatives, thereby forming β-amino acid structures. nih.gov
Stereo-controlled Amino Acid Synthesis
Controlling the stereochemistry during the synthesis of amino acids is critical for their biological applications. Several strategies can be employed to produce enantiomerically pure amino acids from aminonitrile precursors.
One primary approach is the asymmetric Strecker reaction itself, where a chiral catalyst or a chiral auxiliary is used during the formation of the aminonitrile to favor the production of one enantiomer over the other. mdpi.comacs.org This sets the stereocenter early in the synthesis.
Alternatively, if a racemic mixture of this compound is used, a kinetic resolution can be performed. A common method involves first acylating the amino group and then subjecting the resulting racemic N-acyl aminonitrile to enzymatic hydrolysis. Enzymes like Acylase I are known to exhibit high enantioselectivity, hydrolyzing the N-acyl group of only one enantiomer (typically the L-enantiomer) to produce the L-amino acid, leaving the N-acyl D-amino acid derivative unreacted. harvard.edu This allows for the separation of the two enantiomers.
Synthesis of Diverse Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent substrate for the synthesis of various five-membered heterocyclic rings, where the amino and nitrile groups are incorporated into the final ring system. arkat-usa.org
Imidazole (B134444) Derivatives
Imidazole rings are a common structural motif in many biologically active compounds. nih.gov α-Aminonitriles like this compound can serve as precursors for substituted imidazoles. One common synthetic route involves the reaction of the aminonitrile with an orthoester, such as triethyl orthoformate, which provides the missing carbon atom to complete the imidazole ring. This reaction first forms an intermediate amidine from the amino group and the orthoester, which then undergoes intramolecular cyclization via nucleophilic attack of the nitrogen onto the nitrile carbon, followed by tautomerization to yield the stable aromatic imidazole. The resulting product would be a 4-(4-fluorobenzyl)-5-aminoimidazole derivative.
Oxazole (B20620) Derivatives
Oxazoles are another important class of heterocycles found in numerous natural products and pharmaceuticals. mdpi.com The synthesis of oxazoles from this compound typically proceeds through a 2-acylamino-ketone intermediate. This can be achieved by first acylating the amino group of the aminonitrile, followed by hydrolysis of the nitrile to a ketone (e.g., via a Houben-Hoesch type reaction). The resulting 2-acylamino-ketone can then undergo intramolecular cyclodehydration in a process known as the Robinson-Gabriel synthesis. wikipedia.org This acid-catalyzed cyclization forms the oxazole ring, yielding a 2-substituted-4-(4-fluorobenzyl)oxazole.
Isothiazole (B42339) Derivatives
α-Aminonitriles, such as this compound, are valuable precursors for the synthesis of five-membered heterocycles, including isothiazole derivatives. arkat-usa.org The synthetic strategy typically leverages the reactivity of both the amino and nitrile functionalities within the aminonitrile molecule. arkat-usa.org In these reactions, the entire aminonitrile molecule is incorporated into the final heterocyclic system. arkat-usa.org While specific examples detailing the synthesis of isothiazoles directly from this compound are not extensively documented in the provided literature, the general applicability of 2-amino-2-alkyl(aryl)propanenitriles as key educts for isothiazole synthesis is well-established. arkat-usa.org
Chromene and Pyridine (B92270) Derivatives
The 4-fluorophenyl moiety, a key feature of this compound, is frequently incorporated into chromene and pyridine scaffolds, which are significant classes of heterocyclic compounds with notable biological activities. vjs.ac.vn The synthesis of these derivatives often employs multicomponent reactions (MCRs), which are efficient protocols known for their high atom economy and simple purification processes. sharif.edu
Chromene Derivatives: 2-Amino-4H-chromenes are readily synthesized through one-pot, three-component reactions. A typical reaction involves an aldehyde (such as 4-fluorobenzaldehyde), malononitrile, and a phenolic component. sharif.edunih.gov This approach has been successfully used to prepare a variety of 2-amino-3-cyano-4H-chromene derivatives. sharif.edu For instance, the synthesis of 2-amino-3-cyano-4-(4-fluorophenyl)-6,7-methylendioxy-4H-chromene is achieved through the reaction of 4-fluorobenzaldehyde (B137897), malononitrile, and sesamol, catalyzed by piperidine (B6355638) in ethanol. nih.gov These reactions are advantageous as they often proceed under mild conditions and can be environmentally friendly, with some syntheses being performed in aqueous media. nih.gov
Pyridine Derivatives: Substituted 2-amino-3-cyanopyridines are important intermediates for creating more complex heterocyclic compounds. nih.gov The synthesis of pyridine derivatives incorporating the 4-fluorophenyl group can also be accomplished via one-pot condensation reactions. One such method involves the reaction of 4-fluorobenzaldehyde, malononitrile, a methyl ketone, and ammonium (B1175870) acetate. nih.gov This methodology was used to prepare 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile, where the reaction was facilitated by microwave irradiation. nih.gov The resulting pyridine ring is typically twisted relative to the appended aromatic rings. nih.gov
Table 1: Synthesis of Chromene and Pyridine Derivatives
| Derivative Class | Reactants | Catalyst/Conditions | Resulting Compound Example | Yield (%) |
|---|---|---|---|---|
| Chromene | 4-Fluorobenzaldehyde, Malononitrile, Sesamol | Piperidine, Ethanol | 2-Amino-3-cyano-4-(4-fluorophenyl)-6,7-methylendioxy-4H-chromene | Not Specified |
| Pyridine | 4-Fluorobenzaldehyde, Malononitrile, 1-Naphthaldehyde, Ammonium Acetate | Microwave Irradiation (6 min) | 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile | Not Specified |
Functionalization and Derivatization for Novel Chemical Entities
The structure of this compound is ripe for functionalization and derivatization to generate novel molecules. The dual reactivity of the aminonitrile core—a nucleophilic amino group and an electrophilic cyano group—is advantageous for its application as a foundational synthetic building block. arkat-usa.org
The synthesis of the aforementioned heterocyclic systems, such as chromenes and pyridines, represents a major pathway for derivatization. islandarchives.ca These multicomponent reactions effectively build complex molecular architectures from simple precursors in a single step. nih.govnih.gov Beyond heterocycle formation, the amino and nitrile groups can be independently modified. For example, the amino group can undergo reactions like acylation or Schiff base formation, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, opening up further avenues for creating diverse chemical entities.
Applications in Specialty Chemicals and Materials Science
While specific, large-scale industrial applications of this compound itself are not widely documented, its derivatives and related nitrile compounds have potential in the fields of specialty chemicals and materials science. islandarchives.ca Nitrile compounds, in general, serve as important intermediates in the production of various materials, including fibers and resins. ontosight.ai
A pertinent application in materials science is the development of corrosion inhibitors. Research has shown that quinoline-carbonitrile derivatives, which are structurally related to the pyridine derivatives synthesized from aminonitrile precursors, exhibit excellent performance as corrosion inhibitors for mild steel in acidic environments. rsc.org Compounds such as 2-amino-4-phenylquinoline-3-carbonitrile (B8745478) have demonstrated high inhibition efficiency by forming a protective film on the metal surface. rsc.org This suggests that derivatives of this compound, particularly those containing quinoline (B57606) or similar nitrogen-containing heterocyclic scaffolds, could be explored for applications in materials protection and the development of specialty coatings.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Isothiazole |
| Chromene |
| Pyridine |
| 4-Fluorobenzaldehyde |
| Malononitrile |
| Sesamol |
| Piperidine |
| Ethanol |
| 2-Amino-3-cyano-4-(4-fluorophenyl)-6,7-methylendioxy-4H-chromene |
| Ammonium acetate |
| 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile |
| Quinoline |
Future Research Directions and Unexplored Avenues in 2 Amino 3 4 Fluorophenyl Propanenitrile Chemistry
Development of Greener and More Sustainable Synthetic Routes
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods for producing 2-Amino-3-(4-fluorophenyl)propanenitrile. Future research will likely prioritize the integration of green chemistry principles into its synthesis.
Key areas of investigation will include:
Aqueous Synthesis: Exploring water as a solvent for the synthesis of aminonitriles is a promising green alternative to volatile organic compounds. sciforum.net Research into the use of water or aqueous-organic solvent mixtures, potentially under microwave irradiation, could lead to significantly more environmentally friendly processes for preparing this compound. sciforum.netnih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning with green chemistry goals. Future studies could focus on identifying or engineering enzymes, such as nitrile hydratases or aminotransferases, for the efficient and enantioselective synthesis of this compound and its derivatives.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. nih.gov Developing a continuous flow process for this compound could enable better control over reaction parameters, reduce waste, and allow for safer handling of reagents like cyanide. nih.govnih.gov This is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs). nih.gov
Sustainable Reagents and Catalysts: A significant focus will be on replacing hazardous reagents and catalysts. This includes exploring non-toxic cyanide sources and employing recyclable, low-toxicity catalysts such as L-proline or ammonium (B1175870) chloride. sciforum.netresearchgate.netnih.gov
| Green Chemistry Approach | Potential Benefits for this compound Synthesis |
| Aqueous Synthesis | Reduced use of volatile organic solvents, improved safety. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced byproducts. |
| Flow Chemistry | Enhanced safety, improved scalability and efficiency, reduced waste. |
| Sustainable Catalysts | Lower environmental impact, potential for catalyst recycling. |
Advanced Catalytic Systems for Enhanced Selectivity
Achieving high levels of stereoselectivity in the synthesis of this compound is crucial, as the biological activity of its derivatives is often chirality-dependent. Future research will undoubtedly focus on the design and application of novel catalytic systems to control the stereochemical outcome of the synthesis.
Promising areas for future catalytic research include:
Organocatalysis: The development of small organic molecules as catalysts for asymmetric synthesis has gained significant traction. mdpi.com Future work will likely involve the design of novel chiral organocatalysts, such as thioureas, squaramides, or cinchona alkaloid derivatives, to achieve high enantioselectivity in the Strecker reaction for the synthesis of chiral this compound. mdpi.commdpi.com
Chiral Metal Catalysis: The use of chiral metal complexes, for instance, those based on copper(II), offers another powerful tool for enantioselective synthesis. nih.gov Research into new ligand designs for metals like copper, titanium, or palladium could lead to highly efficient and selective catalysts for the asymmetric synthesis of fluorinated aminonitriles. figshare.commiddlebury.edu
Phase-Transfer Catalysis: Chiral phase-transfer catalysts could be employed to facilitate the enantioselective cyanation step in the synthesis of this compound, offering operational simplicity and the potential for high stereocontrol.
| Catalytic System | Key Advantages for Selectivity | Example Catalyst Types |
| Organocatalysis | Metal-free, often robust and less sensitive to air and moisture. | Thioureas, Squaramides, Cinchona Alkaloids mdpi.commdpi.com |
| Chiral Metal Catalysis | High catalytic activity and turnover numbers. | Copper(II) complexes, Titanium-based catalysts nih.govfigshare.com |
| Phase-Transfer Catalysis | Mild reaction conditions, operational simplicity. | Chiral ammonium salts |
Exploration of Novel Chemical Transformations and Rearrangements
Beyond its synthesis, this compound is a versatile building block for the creation of more complex molecules. Future research will explore its reactivity and potential for novel chemical transformations and rearrangements.
Unexplored avenues in this area include:
Heterocycle Synthesis: The amino and nitrile functionalities of this compound make it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. Research into its cyclization reactions could lead to the discovery of novel imidazoles, oxazoles, or thiophenes with potential biological activity. arkat-usa.orgresearchgate.net
Rearrangement Reactions: Investigating the propensity of this compound and its derivatives to undergo rearrangements could unveil new synthetic pathways to unique molecular scaffolds.
Derivatization of the Fluorophenyl Ring: Exploring further functionalization of the 4-fluorophenyl group could lead to a library of derivatives with diverse electronic and steric properties, which could be valuable for structure-activity relationship (SAR) studies in drug discovery.
Integration with Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. mit.edu For this compound, these technologies can accelerate the discovery and optimization of synthetic routes.
Future applications of AI and ML in this field include:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic pathways to this compound and its derivatives. atomfair.com This can help chemists to identify non-intuitive routes that may be more efficient or sustainable. atomfair.com
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity while minimizing the number of experiments required. preprints.org
Predicting Novel Intermediates: AI models can suggest previously unexplored building blocks and intermediates, paving the way for the discovery of new drug candidates derived from this compound. atomfair.com
| AI/ML Application | Potential Impact on this compound Chemistry |
| Retrosynthesis Prediction | Discovery of novel and more efficient synthetic routes. atomfair.com |
| Reaction Optimization | Reduced experimental effort and resource consumption, higher yields. preprints.org |
| Novel Intermediate Prediction | Expansion of the accessible chemical space for drug discovery. atomfair.com |
Deepening Mechanistic Understanding through Advanced Computational Methods
A thorough understanding of reaction mechanisms is fundamental to the rational design of improved synthetic processes. Advanced computational methods, particularly Density Functional Theory (DFT), will play a crucial role in elucidating the intricacies of reactions involving this compound.
Future computational studies will likely focus on:
Transition State Analysis: DFT calculations can be used to model the transition states of key reaction steps, providing insights into the factors that control reaction rates and selectivity. This knowledge can guide the design of more effective catalysts.
Reactivity and Stability Prediction: Computational methods can predict the reactivity and thermodynamic stability of this compound and its various isomers and conformers. semanticscholar.org This can help in understanding its chemical behavior and predicting potential side reactions.
Solvent and Catalyst Effects: Advanced computational models can simulate the influence of different solvents and catalysts on the reaction pathway, aiding in the selection of optimal reaction conditions.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis. |
| Molecular Dynamics (MD) | Simulation of solvent effects and conformational dynamics. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives based on molecular structure. |
Q & A
Q. What analytical approaches detect stereochemical outcomes in derivatives?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol.
- Vibrational Circular Dichroism (VCD) : Resolve enantiomers by comparing experimental and computed spectra .
- Crystallographic Refinement : SHELXL’s Flack parameter determines absolute configuration .
Notes
- Methodological answers emphasize reproducible techniques over anecdotal data.
- Contradictions in evidence (e.g., thermal data variations) are addressed via multi-method validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
